2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of morpholine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and fungi. It has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, it has been shown to have analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with good purity. This makes it a cost-effective option for research studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine. One possible direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to investigate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine involves the reaction of 3-methoxybenzaldehyde with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of morpholine and acetic acid. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the final product. The synthesis method has been optimized to obtain high yields of the product with good purity.
Scientific Research Applications
2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anticancer, antifungal, and antiviral activities. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, it has been shown to have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-[(1-methylimidazol-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19-7-6-18-17(19)13-20-8-9-22-16(12-20)11-14-4-3-5-15(10-14)21-2/h3-7,10,16H,8-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKOTJDMKLTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCOC(C2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.